molecular formula C22H22N4O3 B10854518 (R)-Irsenontrine

(R)-Irsenontrine

Cat. No.: B10854518
M. Wt: 390.4 g/mol
InChI Key: CKJDCNZBABIEBZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Irsenontrine is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-Irsenontrine, also known as E2027, is a phosphodiesterase 9 (PDE9) inhibitor that has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly dementia with Lewy bodies (DLB) and Parkinson’s disease dementia (PDD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical trial outcomes, and relevant research findings.

This compound selectively inhibits PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By increasing cGMP levels in the brain, this compound is believed to enhance neuronal signaling and provide neuroprotective effects. Elevated cGMP is associated with improved cognitive functions and may mitigate neuroinflammation, which is a significant factor in the pathology of neurodegenerative diseases .

Overview of Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with DLB and PDD. Key trials include:

  • Phase 1 Trials : Conducted from August 2016 to November 2017, these trials assessed the pharmacokinetics (PK) and safety profile of multiple doses of this compound in healthy older adults. Results indicated that the drug was well-tolerated, with a dose-dependent increase in CSF cGMP levels observed at doses up to 50 mg daily .
  • Phase 2 Trials : A significant trial from May 2018 to April 2020 enrolled 206 participants with DLB. The primary outcomes focused on cognitive assessments using the Montreal Cognitive Assessment (MoCA) and the Clinician’s Interview-Based Impression of Change Plus Caregiver Input (CIBICPlus). However, results indicated no significant changes in either primary or secondary endpoints .

Summary of Findings

The following table summarizes key findings from clinical trials involving this compound:

Trial Phase Participants Primary Endpoint Outcome
Phase 174 healthy adultsPharmacokineticsWell-tolerated; increased CSF cGMP
Phase 2206 DLB patientsMoCA & CIBICPlusNo significant cognitive improvement
Open-label Study34 DLB/PDD patientsCSF cGMP levelsIncreased by 239% after treatment

Neuroprotective Effects

Research has suggested that this compound may exert neuroprotective effects through its modulation of cGMP signaling pathways. In preclinical studies, PDE9 inhibition has been associated with reduced neuroinflammation and improved cognitive outcomes in animal models .

Biomarker Studies

In an open-label study presented at the CTAD conference, participants receiving this compound showed a significant increase in CSF cGMP levels, regardless of amyloid pathology status. This indicates that the drug's mechanism may operate independently of amyloid-related pathways, which are often targeted in Alzheimer’s disease therapies .

Case Studies

While extensive peer-reviewed literature specifically detailing case studies on this compound is limited, anecdotal evidence from clinical trials suggests variability in patient response. Some participants reported subjective improvements in cognitive function despite the lack of statistically significant changes in standardized assessments .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3R)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1

InChI Key

CKJDCNZBABIEBZ-OAHLLOKOSA-N

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@@H]5CCOC5)C(=O)N3)C)OC

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.